molecular formula C23H29N3O4 B11495768 N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea

N-(4-tert-butylphenyl)-N'-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea

Cat. No.: B11495768
M. Wt: 411.5 g/mol
InChI Key: SOMNHLUNIYEOJA-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between a substituted aniline (4-tert-butylphenylamine) and an isocyanate (phenyl isocyanate) to form the urea linkage.

      Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents such as dichloromethane or acetonitrile.

      Industrial Production: While I don’t have specific industrial production methods for this compound, it is likely produced on a smaller scale in research laboratories.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology and Medicine: It may have bioactive properties, making it relevant for drug discovery and development.

      Industry: Its use in industry could involve materials science or specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound is not well-documented. it likely interacts with specific molecular targets or pathways due to its structural features.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have a direct list of similar compounds, you can compare it with other urea derivatives or phenyl-substituted compounds.

      Uniqueness: Highlight its unique features, such as the tert-butylphenyl group and the morpholinyl-oxoethoxy moiety.

    Remember that further research and literature review would provide more detailed insights into this compound’s properties and applications

    Properties

    Molecular Formula

    C23H29N3O4

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    1-(4-tert-butylphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea

    InChI

    InChI=1S/C23H29N3O4/c1-23(2,3)17-4-6-18(7-5-17)24-22(28)25-19-8-10-20(11-9-19)30-16-21(27)26-12-14-29-15-13-26/h4-11H,12-16H2,1-3H3,(H2,24,25,28)

    InChI Key

    SOMNHLUNIYEOJA-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3

    Origin of Product

    United States

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